5-Methyl-1,1-dioxo-1,2-benzothiazol-3-one
Overview
Description
5-Methyl-1,1-dioxo-1,2-benzothiazol-3-one is an organic compound. The molecular formula is C8H7NO3S . It is structurally related to isothiazole .
Synthesis Analysis
The synthesis of 1,2-Benzisothiazol-3(2H)-one can be achieved by reacting 2-mercaptobenzoic acid with diphenyl phosphoryl azide .Molecular Structure Analysis
The molecular structure of this compound is based on structures generated from information available in databases .Scientific Research Applications
Antitumor Activities
Breast Cancer Cell Line Treatment : A study by Shi et al. (1996) discusses the synthesis of benzothiazoles, including 5-Methyl-1,1-dioxo-1,2-benzothiazol-3-one, and their inhibitory activity against breast cancer cell lines. The compounds showed potent activity against sensitive breast lines and extended to ovarian, lung, and renal cell lines in vitro and in vivo (Shi et al., 1996).
Parkinson's Disease Treatment : Nam et al. (2017) designed and synthesized benzothiazole and benzoxazole derivatives for treating Parkinson's disease. These compounds showed potential as selective and reversible MAO-B inhibitors, which is crucial for safer treatment of the disease (Nam et al., 2017).
Chemical Synthesis and Applications
- Synthesis of Substituted Benzothiazoles : A paper by Pirat et al. (2011) details the synthesis of 5-substituted 1,3-benzothiazol-2(3H)-ones and their N-methyl analogues. These compounds have potential applications in various fields due to their structural properties (Pirat et al., 2011).
Analytical and Biochemical Studies
Development of pH Probes : Diana et al. (2020) developed a benzothiazole-based fluorescent and colorimetric pH probe. The probe exhibited high stability and selectivity, making it useful for monitoring acidic and alkaline solutions (Diana et al., 2020).
Metal Ion Complex Studies : Khobragade et al. (2012) evaluated the stability constants of metal ion complexes with substituted benzothiazoles, showing their relevance in understanding the interaction of these compounds with metal ions (Khobragade et al., 2012).
Mechanism of Action
Target of Action
The primary targets of 5-Methyl-1,1-dioxo-1,2-benzothiazol-3-one are microorganisms, including fungi, bacteria, and algae . It is widely used as an industrial biocide .
Mode of Action
The compound interacts with these microorganisms, inhibiting their growth in organic media
Biochemical Pathways
The affected pathways are those essential for the growth and reproduction of microorganisms. The compound’s action disrupts these pathways, leading to the death of the microorganisms
Pharmacokinetics
Given its use as an industrial biocide, it is likely that these properties have been optimized to ensure effective bioavailability .
Result of Action
The result of the compound’s action is the effective control of microbial growth. This prevents problems caused by microbial proliferation, such as mold, fermentation, spoilage, coagulation, and odor .
Action Environment
The action of this compound is stable in both acidic and alkaline environments, allowing it to be used across a wide range . Environmental factors such as temperature, pH, and the presence of other substances can influence its efficacy and stability .
Properties
IUPAC Name |
5-methyl-1,1-dioxo-1,2-benzothiazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3S/c1-5-2-3-7-6(4-5)8(10)9-13(7,11)12/h2-4H,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGUKCJHNIOIUTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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